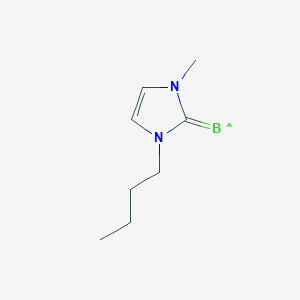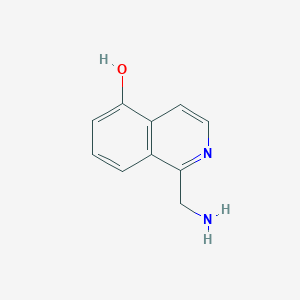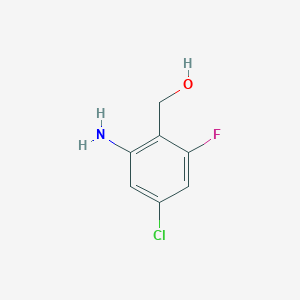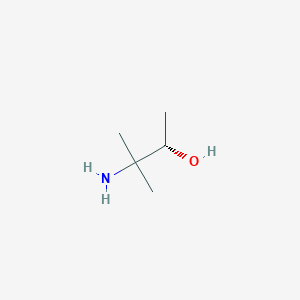
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron is a chemical compound that belongs to the class of boron-containing heterocycles. This compound is characterized by the presence of a boron atom bonded to a trihydroboron group and an imidazolylidene moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron typically involves the reaction of 1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene with a boron-containing reagent under controlled conditions. One common method is the reaction of the imidazolylidene precursor with borane (BH3) in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as crystallization or chromatography, are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: It can be reduced to form boron-hydride species.
Substitution: The imidazolylidene moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2) under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of a base, such as triethylamine (Et3N).
Major Products
Oxidation: Boron-oxygen compounds, such as boronic acids or boronates.
Reduction: Boron-hydride species, such as diborane (B2H6).
Substitution: Substituted imidazolylidene derivatives.
Wissenschaftliche Forschungsanwendungen
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various organic transformations, such as hydroboration and hydrogenation reactions.
Biology: Investigated for its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Explored for its antimicrobial and antiviral properties.
Industry: Utilized in the synthesis of advanced materials, such as boron-containing polymers and ceramics.
Wirkmechanismus
The mechanism of action of (T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron involves its interaction with molecular targets through the boron atom. The boron atom can form coordinate bonds with electron-rich species, such as nucleophiles, leading to the formation of stable complexes. These interactions can modulate various biochemical pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(T-4)-(1-butyl-1,3-dihydro-3-methyl-2h-imidazol-2-ylidene)trihydroboron: Unique due to its specific imidazolylidene and trihydroboron structure.
Borane-diphenylphosphine complex: Similar boron-containing compound with different ligands.
Triiodothyronine (T3): Contains iodine atoms and is involved in thyroid hormone regulation.
Eigenschaften
Molekularformel |
C8H14BN2 |
|---|---|
Molekulargewicht |
149.02 g/mol |
InChI |
InChI=1S/C8H14BN2/c1-3-4-5-11-7-6-10(2)8(11)9/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
CVSPOMCJVLCBNN-UHFFFAOYSA-N |
Kanonische SMILES |
[B]=C1N(C=CN1CCCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Chloro-8-methylimidazo[1,2-a]quinoxaline](/img/structure/B12969095.png)





![Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B12969151.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-3-ol](/img/structure/B12969168.png)



![Rel-(1R,5R)-2-azabicyclo[3.2.0]heptan-3-one](/img/structure/B12969193.png)
